molecular formula C13H10ClFN2O2 B12242979 N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide

Cat. No.: B12242979
M. Wt: 280.68 g/mol
InChI Key: LMFPHFWWYFDXFH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a chloro and methoxy group on a phenyl ring, a fluorine atom on a pyridine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 5-fluoropyridine-3-carboxylic acid.

    Coupling Reaction: The aniline derivative is coupled with the carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
  • Evaluated for its ability to modulate specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and fluorine groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

Comparison:

  • N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide is unique due to the presence of the fluoropyridine moiety, which can impart different electronic properties compared to other similar compounds.
  • The chloro and methoxy groups on the phenyl ring are common features, but the specific substitution pattern and additional functional groups can lead to variations in reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c1-19-12-3-2-10(5-11(12)14)17-13(18)8-4-9(15)7-16-6-8/h2-7H,1H3,(H,17,18)

InChI Key

LMFPHFWWYFDXFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)F)Cl

Origin of Product

United States

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